

Acoforestinine: A Technical Guide to its Classification as a Diterpenoid Alkaloid

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Compound of Interest

Compound Name: Acoforestinine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a naturally occurring diterpenoid alkaloid isolated from the plant *Aconitum handelianum*.^[1] Diterpenoid alkaloids are a complex and diverse group of natural products known for their intricate chemical structures and significant pharmacological activities.^{[2][3]} This technical guide provides a comprehensive overview of the classification of **acoforestinine**, including its structural details, physicochemical properties, and a summary of the experimental methods used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Chemical Classification and Structure

Acoforestinine is classified as a C19-diterpenoid alkaloid. This classification is based on the presence of a nineteen-carbon skeleton, which is a common feature among many alkaloids isolated from the *Aconitum* genus. The molecular formula of **acoforestinine** has been determined to be C₃₅H₅₁NO₁₀, with a corresponding molecular weight of 645.78 g/mol .

While the precise subtype of the C19-diterpenoid alkaloid to which **acoforestinine** belongs is not explicitly stated in the readily available literature, its co-isolation with other known C19-diterpenoid alkaloids from *Aconitum handelianum* suggests it shares a similar structural framework. The general structure of C19-diterpenoid alkaloids is characterized by a complex

hexacyclic ring system. The exact stereochemistry and the nature and position of the various functional groups on the **acoforestinine** molecule were determined through extensive spectroscopic analysis, as detailed in the original isolation study.

Physicochemical and Spectroscopic Data

The structural elucidation of **acoforestinine** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following table summarizes the key physicochemical and spectroscopic data for **acoforestinine**.

Property	Value
Molecular Formula	C35H51NO10
Molecular Weight	645.78 g/mol
¹ H NMR Data	Specific chemical shifts and coupling constants are detailed in the original publication.
¹³ C NMR Data	Specific chemical shifts are detailed in the original publication.
Mass Spectrometry Data	The high-resolution mass spectrum confirms the molecular formula.

Note: Specific NMR and MS spectral data should be referenced from the primary literature for detailed analysis.

Experimental Protocols

The isolation and purification of **acoforestinine** from *Aconitum handelianum* involved standard chromatographic techniques. While the complete, detailed protocol is found in the original research article, a general workflow can be inferred from similar studies on diterpenoid alkaloids from the same plant.

General Isolation and Purification Workflow

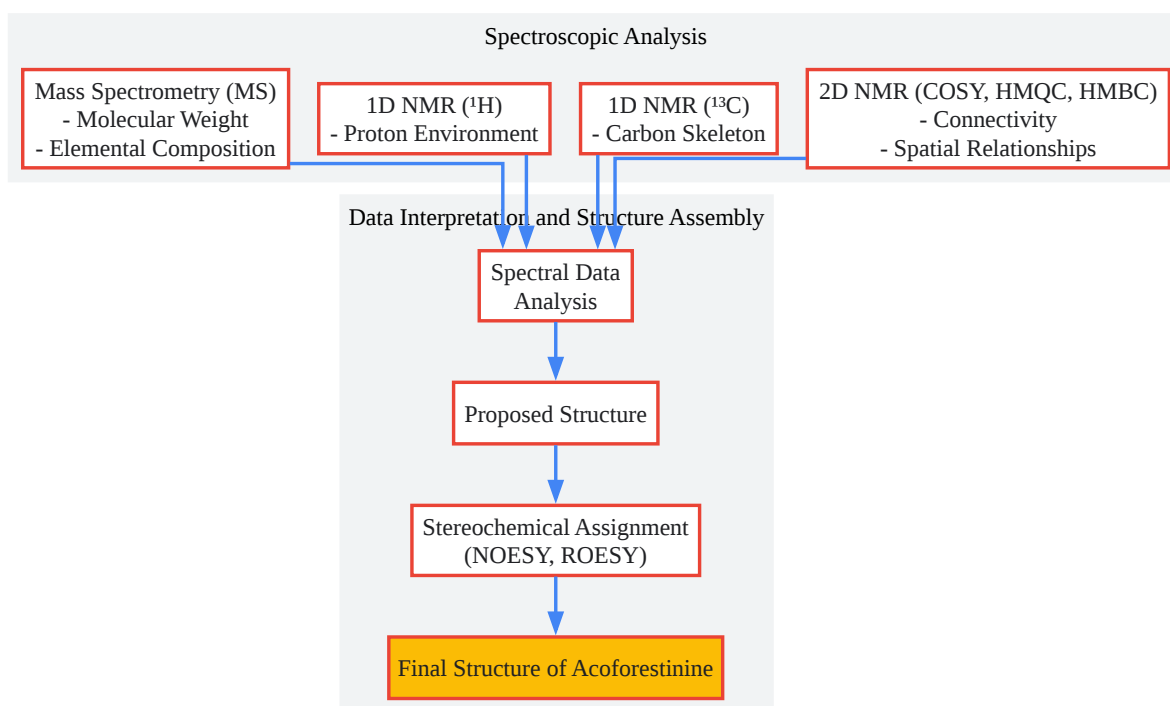


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A generalized workflow for the isolation of **acoforestinine**.

Structural Elucidation Workflow

The determination of the chemical structure of **acoforestinine** relied on a combination of modern spectroscopic methods.



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Workflow for the structural elucidation of **acoforestinine**.

Biological Activity and Signaling Pathways

The biological activities of **acoforestinine** have not yet been extensively investigated. However, diterpenoid alkaloids from the Aconitum genus are well-known for their potent pharmacological effects, which include analgesic, anti-inflammatory, and cardiotonic activities. Many of these effects are mediated through the modulation of ion channels and other signaling pathways.

Given the structural similarity of **acoforestinine** to other C19-diterpenoid alkaloids, it is plausible that it may interact with similar biological targets. Further research is required to elucidate the specific biological activities of **acoforestinine** and the signaling pathways it may modulate.

Potential Signaling Pathways for Investigation

Based on the known activities of related diterpenoid alkaloids, the following signaling pathways represent potential areas of investigation for **acoforestinine**'s mechanism of action.

Potential signaling pathways modulated by **acoforestinine**.

Conclusion

Acoforestinine is a C19-diterpenoid alkaloid with a complex chemical structure that has been successfully isolated and characterized from Aconitum handelianum. While its detailed biological profile is yet to be fully explored, its classification within this important class of natural products suggests a high potential for significant pharmacological activity. This technical guide provides a foundational understanding of **acoforestinine**'s classification and the methodologies involved in its study, serving as a catalyst for future research into its therapeutic potential. Further investigation is warranted to fully characterize its spectroscopic properties, elucidate its mechanism of action, and explore its potential applications in drug development.

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